2-Bromo-2'-methylbenzophenone

Vue d'ensemble

Description

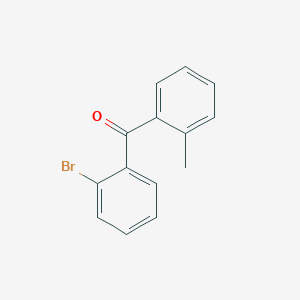

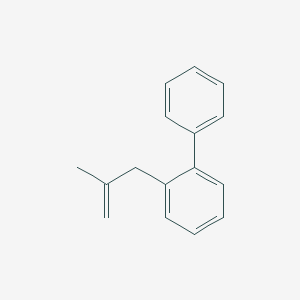

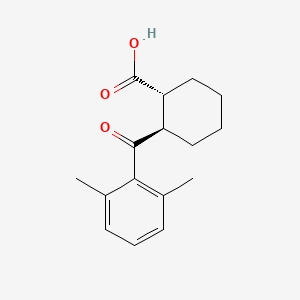

“2-Bromo-2’-methylbenzophenone” is a chemical compound with the CAS Number: 294878-57-2 . It belongs to the class of aromatic ketones. The IUPAC name of this compound is (2-bromophenyl) (2-methylphenyl)methanone .

Molecular Structure Analysis

The molecular formula of “2-Bromo-2’-methylbenzophenone” is C14H11BrO . The molecular weight is 275.14 g/mol . The InChI code for this compound is 1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 .

Applications De Recherche Scientifique

Bromophenol Derivatives and Antioxidant Activities

Bromophenol derivatives, related to 2-Bromo-2'-methylbenzophenone, have been studied extensively. For instance, a variety of bromophenol derivatives isolated from the red alga Rhodomela confervoides were examined for their potential antioxidant activities. These compounds, including 2,3-dibromo-4,5-dihydroxybenzyl methyl sulfoxide and others, showed significant free radical scavenging activities, suggesting their potential as natural antioxidants useful in food and pharmaceutical industries (Li et al., 2011).

Anticancer Activities

Research on bromophenol derivatives also extends to their potential anticancer activities. In one study, methylated and acetylated derivatives of natural bromophenols demonstrated significant antioxidant and anticancer activities at the cellular level. These findings indicate the potential of bromophenol derivatives as candidates for drug development in cancer treatment (Dong et al., 2022).

Carbonic Anhydrase Inhibitory Properties

Synthesized bromophenols have been evaluated for their ability to inhibit human carbonic anhydrase II, an enzyme important in various physiological functions. These studies revealed that some bromophenols possess effective inhibitory activity, indicating potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis(Balaydın et al., 2012).

Antioxidant and Anticholinergic Activities

Further research has been conducted on the antioxidant and anticholinergic activities of bromophenols. Synthesized bromophenols demonstrated powerful antioxidant activities in various assays, comparing favorably with standard antioxidants. Additionally, these compounds showed inhibitory effects against cholinergic enzymes, which are relevant in the context of neurological disorders (Rezai et al., 2018).

Mécanisme D'action

Mode of Action

Brominated compounds like this often undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces the bromine atom in the compound. This can result in significant changes to the compound’s structure and function .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including elimination reactions and free radical reactions . These reactions can lead to changes in cellular processes and pathways.

Pharmacokinetics

The compound’s molecular weight (27514 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of the bromine atom may also influence its metabolism and excretion, as halogens are often involved in phase II metabolic reactions.

Result of Action

Changes induced by brominated compounds can affect various cellular processes, potentially leading to altered cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’-methylbenzophenone. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets. Additionally, the compound’s stability may be influenced by light and heat, given its use in the polymer industry.

Propriétés

IUPAC Name |

(2-bromophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAZHEPWAZEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641764 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

294878-57-2 | |

| Record name | (2-Bromophenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

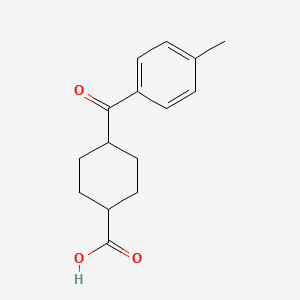

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)